molecular formula C10H9BrO5 B13536660 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid

Cat. No.: B13536660
M. Wt: 289.08 g/mol
InChI Key: PDZHVCUKLOBENP-UHFFFAOYSA-N
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Description

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid is a complex organic compound that features a brominated benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid typically involves the bromination of a benzodioxin precursor followed by the introduction of a hydroxyacetic acid moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out under controlled temperatures to ensure the selective bromination of the benzodioxin ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediates, purification steps, and final product isolation. The use of large-scale reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the brominated compound to its non-brominated analogs.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The brominated benzodioxin ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
  • 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid

Uniqueness

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid is unique due to its specific substitution pattern and the presence of the hydroxyacetic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H9BrO5

Molecular Weight

289.08 g/mol

IUPAC Name

2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H9BrO5/c11-6-3-5(8(12)10(13)14)4-7-9(6)16-2-1-15-7/h3-4,8,12H,1-2H2,(H,13,14)

InChI Key

PDZHVCUKLOBENP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C(C(=O)O)O

Origin of Product

United States

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